

Introduction: The Strategic Importance of 5-Hydroxypicolinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxypyridine-2-carboxylic acid

Cat. No.: B014830

[Get Quote](#)

5-Hydroxypicolinic acid, also known by its IUPAC name 5-Hydroxy-2-pyridinecarboxylic acid (CAS No: 15069-92-8), is a heterocyclic organic compound that has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical development.^{[1][2]} Its molecular structure, which uniquely combines a pyridine ring with both a hydroxyl and a carboxylic acid functional group, imparts a high degree of reactivity and versatility.^{[2][3]} This dual functionality allows it to serve as a versatile intermediate, enabling chemists to construct complex, biologically active molecules with precision.^{[1][3]}

This guide offers a comprehensive exploration of the core physicochemical properties of 5-hydroxypicolinic acid. As senior application scientists and drug development professionals, understanding these fundamental characteristics is not merely an academic exercise. It is the foundation upon which we can rationally design synthetic routes, develop stable formulations, and predict the molecule's behavior in biological systems. From solubility and ionization constants (pKa) that govern drug absorption and distribution, to spectroscopic fingerprints that ensure quality control, a deep dive into these properties is critical for unlocking the full potential of this valuable synthetic intermediate.^[1] This document will provide both the foundational data and the experimental context necessary to effectively utilize 5-hydroxypicolinic acid in demanding research and development environments.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. 5-Hydroxypicolinic acid is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The structure consists of a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring.

Caption: Molecular structure of 5-Hydroxypicolinic Acid.

This unique arrangement of functional groups is the source of its chemical reactivity and its utility as a synthetic intermediate.^[3] Key identifiers and basic molecular properties are summarized below.

Property	Value	Source(s)
CAS Number	15069-92-8	[1] [3] [4] [5] [6]
Molecular Formula	C6H5NO3	[4] [5] [7]
Molecular Weight	139.11 g/mol	[4] [5]
Canonical SMILES	C1=CC(=NC=C1O)C(=O)O	[5]
InChI Key	CGRRUFNHHQCLDZ- UHFFFAOYSA-N	[5] [7]
Appearance	Solid, Pale Yellow Crystalline Solid	[4] [5] [6]

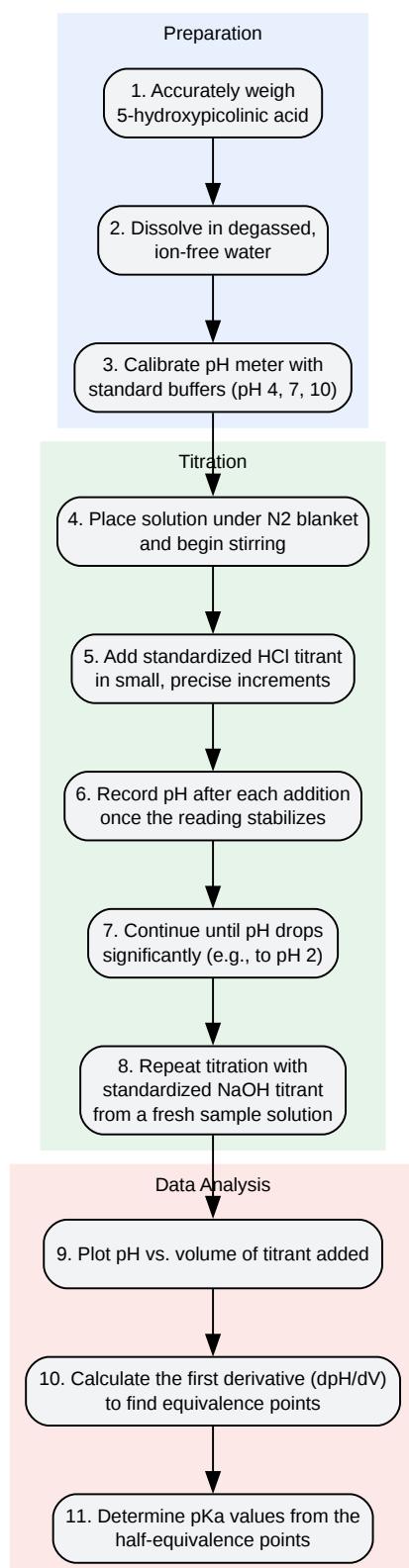
Core Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and interaction with other substances.

Property	Value	Source(s)
Melting Point	260-264 °C	[4][5][6]
Boiling Point (Predicted)	514.9 ± 35.0 °C at 760 mmHg	[5][6]
Density (Predicted)	1.485 ± 0.06 g/cm³	[5][6]
Water Solubility	Soluble	[6]
Organic Solubility	Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol.	[4][5][6]
XLogP3	0.4	[4]
Topological Polar Surface Area	70.4 Å²	[4]

Expert Insight: The high melting point is indicative of a stable crystalline lattice, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. The positive XLogP3 value, while low, suggests some lipophilic character, but the high polar surface area and solubility in polar solvents like water and ethanol dominate its overall profile. This balance is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.

Ionization Behavior (pKa)


The acidity and basicity of a molecule, quantified by its pKa value(s), are arguably the most critical physicochemical parameters in drug development. They govern a compound's charge state at a given pH, which directly influences its solubility, absorption, distribution, metabolism, and excretion (ADME). 5-Hydroxypicolinic acid is an amphoteric molecule with three ionizable centers: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group.

A predicted pKa value is reported as 1.15 ± 0.50 .^{[5][6]} This likely corresponds to the protonation of the pyridine nitrogen, which is a common pKa range for such functional groups. The carboxylic acid and phenolic hydroxyl groups will have distinct pKa values, which must be determined experimentally for accurate modeling of the molecule's behavior.

Caption: Putative ionization pathway of 5-Hydroxypicolinic Acid as pH increases.

Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for determining pKa values. It provides a direct measure of the buffering capacity of a solution containing the analyte as a function of added acid or base. This allows for the precise identification of the pH at which each ionizable group is 50% protonated and 50% deprotonated, which is the definition of the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination via potentiometric titration.

Self-Validating System:

- pH Meter Calibration: The protocol begins with a three-point calibration of the pH electrode. This ensures the accuracy of all subsequent pH measurements, which is the primary dependent variable.
- Standardized Titrants: Using titrants (e.g., 0.1 M HCl, 0.1 M NaOH) that have been previously standardized against a primary standard ensures the independent variable (volume of titrant) is accurate.
- Inert Atmosphere: Performing the titration under a nitrogen blanket prevents dissolved CO₂ from forming carbonic acid, which would interfere with the accurate determination of the analyte's pKa values.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, essential for identity confirmation, purity assessment, and structural elucidation.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This is particularly useful for compounds with conjugated systems, such as the aromatic pyridine ring in 5-hydroxypicolinic acid.

- λ_{max} (in Methanol): 327 nm[5][6]

Expert Insight: The absorption maximum (λ_{max}) at 327 nm is characteristic of the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the pyridine ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The exact λ_{max} is sensitive to the solvent and the pH, as protonation or deprotonation of the ionizable groups alters the electronic structure of the molecule. This property is the basis for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific spectral data is not available in the initial search, a predicted spectrum would show:

- ¹H NMR: Distinct signals for the three protons on the pyridine ring, with chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the substituents. Separate, exchangeable signals for the -OH and -COOH protons would also be expected.
- ¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule (five in the ring and one in the carboxyl group).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound, providing definitive confirmation of its identity. For 5-hydroxypicolinic acid (C₆H₅NO₃), high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its monoisotopic mass of 139.027 g/mol .^[4]

Stability and Storage

The long-term viability of a chemical reagent depends on its inherent stability and proper storage.

- Stability: 5-Hydroxypicolinic acid is reported to be stable at room temperature.^{[4][5][6]}
- Storage Conditions: For long-term storage, it is recommended to store the compound in a cool, dry, and well-ventilated area away from incompatible substances, such as strong oxidizing agents.^{[5][8]} Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.^[6]

Conclusion: A Versatile Intermediate for Advanced Applications

5-Hydroxypicolinic acid presents a compelling profile for researchers and developers. Its physicochemical properties—a balance of polarity and lipophilicity, multiple sites for hydrogen bonding, and predictable spectroscopic characteristics—make it a reliable and versatile synthetic intermediate.^{[1][3]} A thorough understanding and experimental validation of these properties, particularly the pKa values, are paramount for its successful application. From synthesizing novel drug candidates targeting neurological disorders to developing advanced agrochemicals, the robust chemical nature of 5-hydroxypicolinic acid ensures its continued importance in driving innovation across the chemical and life sciences.^{[1][2]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. echemi.com [echemi.com]
- 5. 5-Hydroxypicolinic acid [acrospharmatech.com]
- 6. chembk.com [chembk.com]
- 7. 5-hydroxypicolinic acid [stenutz.eu]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Hydroxypicolinic Acid in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014830#physicochemical-properties-of-5-hydroxypicolinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com